Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
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Overview
Description
Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Target of Action
The compound Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid, also known as ®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by the reaction conditions, which are known to be exceptionally mild and functional group tolerant .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures that can be synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-bromo-phenyl moiety. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection.
Industrial Production Methods
Industrial production methods for Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.
Substitution: The bromo group can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted phenyl derivatives, which can be further functionalized for use in medicinal chemistry and drug development.
Scientific Research Applications
Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid
- Boc-®-3-Amino-3-(4-fluoro-phenyl)-propionic acid
- Boc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid
Uniqueness
Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions, enhancing its potential as a versatile building block in organic synthesis and drug development.
Properties
IUPAC Name |
(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLGGRVTAXBHI-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426540 |
Source
|
Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-20-5 |
Source
|
Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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